molecular formula C25H29N3O2 B12741579 9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene CAS No. 119464-16-3

9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene

Cat. No.: B12741579
CAS No.: 119464-16-3
M. Wt: 403.5 g/mol
InChI Key: UGEUDCCVECRBFX-UHFFFAOYSA-N
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Description

9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[117002,1003,8014,19]icosa-1(13),14,16,18-tetraene is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

The synthesis of 9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene involves multiple steps, including the formation of the pentacyclic core and the introduction of the 2,3-dimethoxyphenyl group. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[117002,1003,8014,19]icosa-1(13),14,16,18-tetraene include other triazapentacyclic compounds with different substituents These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties The uniqueness of 9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[117002,1003,8

Properties

CAS No.

119464-16-3

Molecular Formula

C25H29N3O2

Molecular Weight

403.5 g/mol

IUPAC Name

9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene

InChI

InChI=1S/C25H29N3O2/c1-29-21-12-7-9-18(24(21)30-2)25-27-14-6-5-11-20(27)23-22-17(13-15-28(23)25)16-8-3-4-10-19(16)26-22/h3-4,7-10,12,20,23,25-26H,5-6,11,13-15H2,1-2H3

InChI Key

UGEUDCCVECRBFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2N3CCCCC3C4N2CCC5=C4NC6=CC=CC=C56

Origin of Product

United States

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